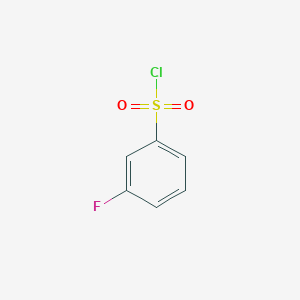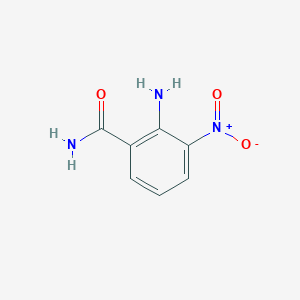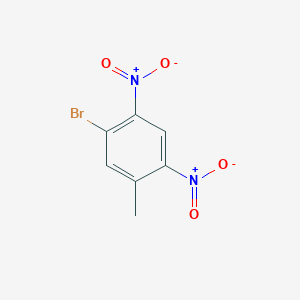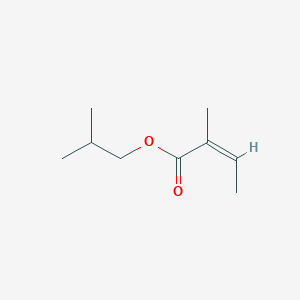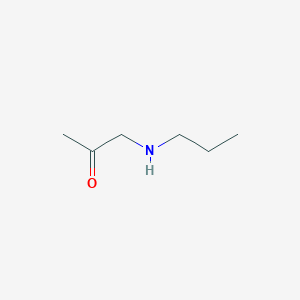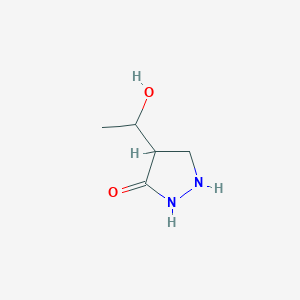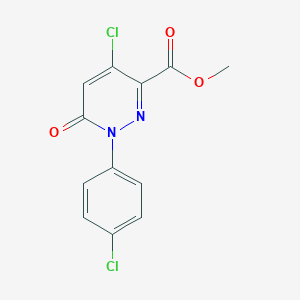![molecular formula C12H15N3O4 B145947 4-(乙酰氧基甲基)亚硝胺]-1-(3-吡啶基)-1-丁酮 CAS No. 127686-49-1](/img/structure/B145947.png)
4-(乙酰氧基甲基)亚硝胺]-1-(3-吡啶基)-1-丁酮
描述
Synthesis Analysis
The synthesis of high specific activity tritium-labeled 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone is reported . This compound was prepared by tritiation of 4-(acetoxymethylnitrosamino)-1-[3-(5-bromo)-pyridyl]-1-butanone (5-BrNNKOAc) in the presence of 10% Pd/C catalyst, yielding a product with a specific activity of 11.9 Ci/mmol .Molecular Structure Analysis
The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .Chemical Reactions Analysis
NNK diazonium ion is a well-known alkylating agent . Its enzymatic production, its reaction with DNA, and its role in mutagenesis/carcinogenesis have all received significant experimental study . The species is sufficiently small such that its properties may be probed using sophisticated model chemistries .Physical And Chemical Properties Analysis
The physico-chemical properties of NNK diazonium ion have been explored to gain insight into its shape, bonding, charge distribution, and ro-vibrational features . This information is essential if the chemical reactivity and physical properties of this important intermediate are to be understood .科学研究应用
致癌研究
NNKAc 广泛用于研究致癌机制,特别是在肺癌研究中。它作为一种模型化合物,用于研究某些化学物质如何诱导细胞发生癌变。 例如,研究人员研究了 NNKAc 诱导的人支气管上皮细胞中的 ROS 和 DNA 损伤,以评估膳食类黄酮(如染料木黄酮和原花青素 B2)在减少致癌物诱导的氧化应激和 DNA 损伤方面的有效性 .
抗氧化防御机制
涉及 NNKAc 的研究通常集中在探索人体的抗氧化防御系统。研究表明,与某些抗氧化剂预孵育可以显着抑制 NNKAc 诱导的 ROS 和 DNA 损伤。 这突出了膳食和补充抗氧化剂在癌症预防中的潜在作用 .
DNA 损伤和修复途径
NNKAc 用于在体外诱导 DNA 损伤,这使研究人员能够研究 DNA 修复途径的激活和有效性。 例如,研究人员在 NNKAc 诱导的 DNA 损伤的背景下研究了 ATR/Chk1 信号通路,从而了解了细胞如何响应和修复致癌物诱导的损伤 .
保健品在疾病预防中的作用
该化合物在诱导 DNA 损伤方面的作用使其成为研究保健品化学预防特性的宝贵工具。 通过使用 NNKAc 模拟吸烟相关的遗传毒性,研究人员可以评估各种化合物(如维生素和类黄酮)在减少 DNA 损伤和潜在预防癌症方面的能力 .
代谢谱分析
NNKAc 在代谢研究中也很重要,用于了解致癌物在体内的代谢过程。 研究人员已经进行了代谢谱分析,以分析 NNKAc 及其代谢物在大脑中的代谢,从而了解烟草特异性 N-亚硝胺在中枢神经系统中的分布和代谢特征 .
免疫调节作用
最后,NNKAc 用于研究烟草致癌物对呼吸道上皮细胞的免疫调节作用。 这项研究有助于比较参与人体对致癌物反应的不同代谢途径及其对免疫系统的影响 .
作用机制
Target of Action
The primary target of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone (NNKOAc) is DNA, specifically guanine residues . The compound forms adducts with DNA, which are substrates of O6-alkylguanine-DNA alkyltransferase .
Mode of Action
NNKOAc interacts with its targets through a process called pyridyloxobutylation . This process involves the reaction of NNKOAc with DNA to generate DNA substrates for reaction with AGT .
Biochemical Pathways
NNKOAc is metabolized via two major metabolic activation pathways: α-methylhydroxylation and α-methylenehydroxylation . The α-methylhydroxylation pathway appears to play a significant role in the modulation of alveolar macrophage function .
Pharmacokinetics
The pharmacokinetic properties of NNKOAc involve its distribution and metabolism in the body. In the brain, NNKOAc and its metabolites are well quantified in various regions after peripheral exposure . The average content of one of its metabolites, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in all brain regions was at least threefold higher than that of NNKOAc, indicating a rapid carbonyl reduction of NNKOAc in the brain .
Result of Action
The action of NNKOAc results in the formation of adducts with DNA, specifically guanine residues . These adducts are substrates of O6-alkylguanine-DNA alkyltransferase . The formation of these adducts can lead to mutations and potentially contribute to carcinogenesis .
Action Environment
The action of NNKOAc can be influenced by environmental factors. For instance, the metabolic activity of NNKOAc in the brain is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating a difference in metabolic activity of NNKOAc in the central nervous system .
安全和危害
The diazonium ion metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKDI) is an International Agency for Research on Cancer (IARC) Group 1 carcinogen . Its unmetabolized form (NNK) is abundantly found in tobacco smoke . NNKDI is an alkylating agent and is known to cause lung adenocarcinoma .
生化分析
Biochemical Properties
The biochemical properties of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it can be activated metabolically by cytochrome P450 to DNA-damaging agents that result in the formation of tumors in various organs of several animal models . The compound is also known to interact with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts .
Cellular Effects
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone has been shown to have significant effects on various types of cells and cellular processes. For example, it can induce DNA damage in human bronchial epithelial cells . It also has the ability to induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Molecular Mechanism
The molecular mechanism of action of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone involves its interactions with biomolecules and changes in gene expression. The compound can be activated metabolically by cytochrome P450 to DNA-damaging agents . This activation leads to the formation of DNA adducts, which can result in mutations and ultimately lead to the development of cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone can change over time. For instance, the compound has been shown to induce DNA damage in human bronchial epithelial cells . Over time, this damage can accumulate, leading to significant changes in cellular function.
Dosage Effects in Animal Models
The effects of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone can vary with different dosages in animal models. For instance, in rats, the compound and its seven metabolites were well quantified in various regions of the brain after peripheral exposure .
Metabolic Pathways
4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone is involved in several metabolic pathways. The compound can be activated metabolically by cytochrome P450 to DNA-damaging agents . This activation leads to the formation of DNA adducts, which can result in mutations and ultimately lead to the development of cancer .
Transport and Distribution
The transport and distribution of 4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone within cells and tissues are complex processes. The compound and its metabolites have been detected in various regions of the rat brain after peripheral exposure .
Subcellular Localization
Given its ability to interact with DNA and induce DNA damage, it is likely that the compound localizes to the nucleus where it can interact with DNA .
属性
IUPAC Name |
[nitroso-(4-oxo-4-pyridin-3-ylbutyl)amino]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-10(16)19-9-15(14-18)7-3-5-12(17)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGEOISASKDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(CCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155627 | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127686-49-1 | |
| Record name | 4-[(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127686-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127686491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



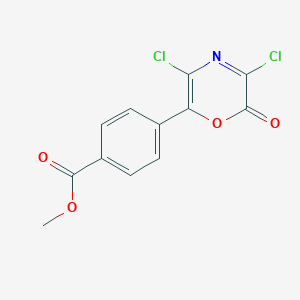
![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
